molecular formula C24H34N6O2 B2728540 3-methyl-8-(4-pentylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 898419-83-5

3-methyl-8-(4-pentylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2728540
CAS RN: 898419-83-5
M. Wt: 438.576
InChI Key: DDNCXTJFJJYQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-(4-pentylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H34N6O2 and its molecular weight is 438.576. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has shown that certain derivatives of purine-2,6-dione exhibit significant analgesic and anti-inflammatory activities. For instance, some benzylamide and 4-phenylpiperazinamide derivatives of purine-2,6-dione were more active than acetylic acid, a reference drug, in analgesic and anti-inflammatory tests. These compounds also displayed strong phosphodiesterase inhibitory properties (Zygmunt et al., 2015).

Anticancer Activity

A study on derivatives of 2-methylbenzimidazole, which is structurally similar to the compound , revealed significant anticancer properties. These compounds were tested against various human cancer cell lines, and some derivatives showed potent anticancer activity (El-Naem et al., 2003).

Antimicrobial and Thermodynamic Properties

A novel derivative of thiazolidine-2,4-dione, which has structural similarities, was synthesized as a potent antimicrobial agent. The study included a detailed thermodynamic analysis of the compound in various solvents, highlighting its potential in pharmaceutical and industrial applications (Blokhina et al., 2021).

Kinase Inhibition and Cancer Treatment

Derivatives of 9H-purine-2,8-diamine have been studied for their role as reversible kinase inhibitors, particularly targeting EGFR-activating and drug-resistance mutations in cancer. These compounds showed potent in vitro antitumor potency and selectivity in enzymatic assays, demonstrating their potential in cancer treatment (Yang et al., 2012).

properties

IUPAC Name

3-methyl-8-(4-pentylpiperazin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O2/c1-3-4-8-13-28-15-17-29(18-16-28)23-25-21-20(22(31)26-24(32)27(21)2)30(23)14-9-12-19-10-6-5-7-11-19/h5-7,10-11H,3-4,8-9,12-18H2,1-2H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNCXTJFJJYQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-(4-pentylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

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